methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, multiple functional groups, and a carbonimidoyl moiety
Preparation Methods
The synthesis of methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves multiple steps, starting with the preparation of the cyclohexene ring and the introduction of the functional groups. The synthetic route typically includes:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carbonimidoyl group: This step involves the reaction of an amine with an isocyanate to form the carbonimidoyl moiety.
Functionalization of the ring: The hydroxyl and ester groups are introduced through selective oxidation and esterification reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The carbonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and ester groups may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar compounds to methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate include other cyclohexene derivatives with functional groups such as hydroxyl, ester, and carbonimidoyl moieties. These compounds may share similar chemical reactivity but differ in their specific applications and bioactivity. Examples include:
Cyclohexene-1-carboxylates: These compounds have similar ester groups but may lack the carbonimidoyl moiety.
Hydroxycyclohexenes: These compounds have hydroxyl groups but may differ in the position and number of functional groups.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 3-[C-ethyl-N-(2-hydroxyethyl)carbonimidoyl]-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-9(16-6-7-17)11-10(18)8-15(2,3)12(13(11)19)14(20)21-4/h12,17,19H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNBBMHJKBAJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCO)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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